(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
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Overview
Description
(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a difluoromethylsulfanyl phenyl ring, and a benzodioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Difluoromethylsulfanyl Group: This step often involves the reaction of a phenyl ring with difluoromethylthiolating agents, such as difluoromethylthiol chloride, in the presence of a base.
Formation of the Prop-2-enamide Backbone: The cyano group is introduced via a nucleophilic substitution reaction, followed by the formation of the prop-2-enamide through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the difluoromethylsulfanyl moiety are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Cyano-N-[4-(trifluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
- (Z)-2-Cyano-N-[4-(methylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Uniqueness
Compared to similar compounds, (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is unique due to the presence of the difluoromethylsulfanyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in terms of potency, selectivity, and metabolic stability.
Properties
IUPAC Name |
(Z)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3S/c20-19(21)27-15-4-2-14(3-5-15)23-18(24)13(11-22)9-12-1-6-16-17(10-12)26-8-7-25-16/h1-6,9-10,19H,7-8H2,(H,23,24)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPOLTGJIHKZFT-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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